Nostosin G
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Overview
Description
Nostosin G is a linear tripeptide isolated from the cyanobacterium Dolichospermum sp. NIES-1697. It consists of three subunits: 4-hydroxyphenyllactic acid, homotyrosine, and argininal. This compound is notable for its potent trypsin inhibitory properties, making it a subject of interest in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nostosin G involves the assembly of its three subunits. The process typically starts with the preparation of 4-hydroxyphenyllactic acid, homotyrosine, and argininal. These subunits are then coupled using peptide bond formation techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nostosin G undergoes various chemical reactions, including:
Oxidation: The argininal subunit can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group in argininal to form alcohols.
Substitution: The hydroxyl groups in 4-hydroxyphenyllactic acid and homotyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized carboxylic acids, reduced alcohols, and substituted derivatives of the original subunits.
Scientific Research Applications
Nostosin G has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting trypsin, a serine protease, which is crucial in various biological processes.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties, particularly in conditions where trypsin activity is dysregulated.
Industry: Limited industrial applications, primarily used in research settings
Mechanism of Action
Nostosin G exerts its effects by inhibiting the activity of trypsin. It binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. The molecular targets include the serine residue in the active site of trypsin, and the pathways involved are those related to proteolytic activity .
Comparison with Similar Compounds
Similar Compounds
Spiroidesin B: Another compound isolated from the same cyanobacterium, with similar inhibitory properties.
Anabaenopeptins I and J: Known compounds with peptide structures and enzyme inhibitory activities
Uniqueness
Nostosin G is unique due to its specific combination of subunits and its potent trypsin inhibitory activity. Unlike other similar compounds, it has a distinct linear tripeptide structure that contributes to its high specificity and potency .
Properties
Molecular Formula |
C25H33N5O6 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C25H33N5O6/c26-25(27)28-13-1-2-18(15-31)29-23(35)21(12-7-16-3-8-19(32)9-4-16)30-24(36)22(34)14-17-5-10-20(33)11-6-17/h3-6,8-11,15,18,21-22,32-34H,1-2,7,12-14H2,(H,29,35)(H,30,36)(H4,26,27,28)/t18-,21-,22+/m0/s1 |
InChI Key |
XZGYPANYOCFBHU-YUXAGFNASA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
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